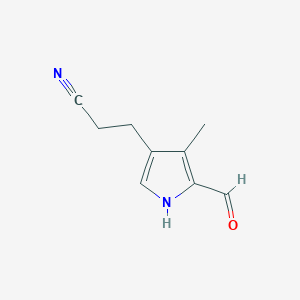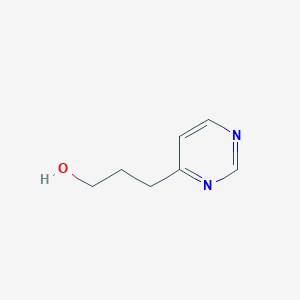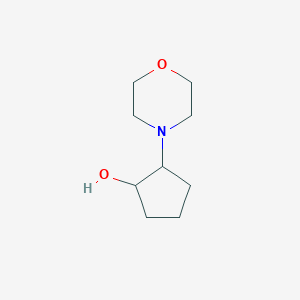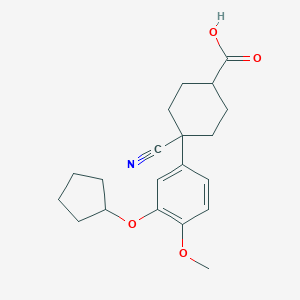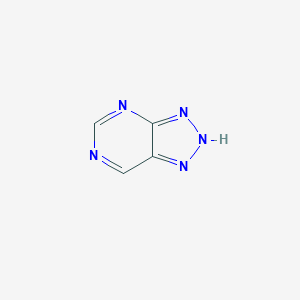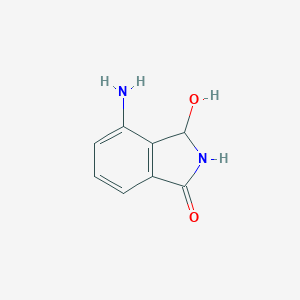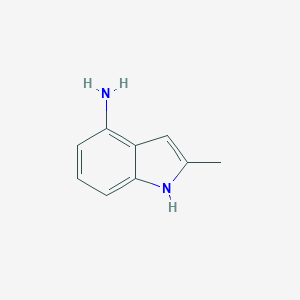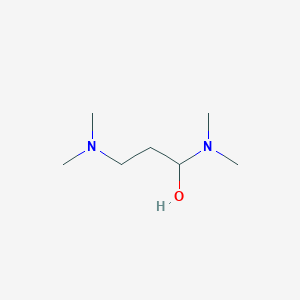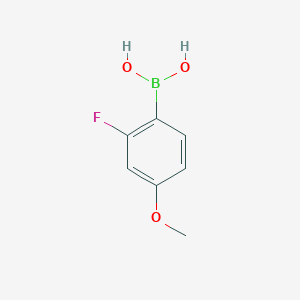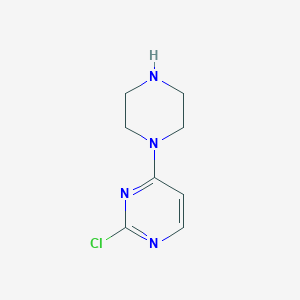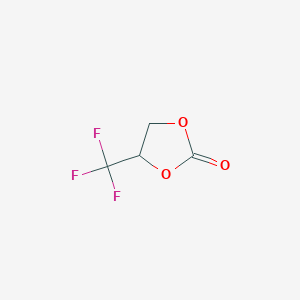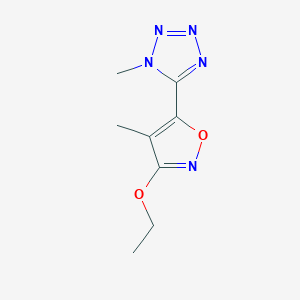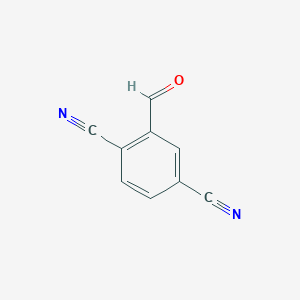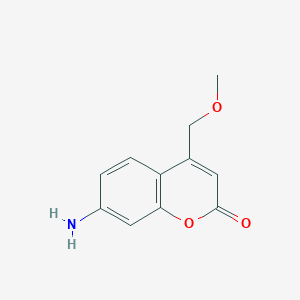
7-Amino-4-(Methoxymethyl)-2H-chromen-2-on
Übersicht
Beschreibung
7-Amino-4-(methoxymethyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light
Wissenschaftliche Forschungsanwendungen
7-Amino-4-(methoxymethyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Similar compounds such as 7-amino-4-methylcoumarin have been used as fluorescent labeling reagents for trace determination of enzymes .
Mode of Action
It’s structurally similar compound, 7-amino-4-methylcoumarin, is known to interact with its targets through hydrogen bonding .
Biochemical Pathways
It’s structurally similar compound, 7-amino-4-methylcoumarin, has been used as a fluorescent probe in various biochemical assays .
Result of Action
tuberculosis as it impacts the cell morphology .
Action Environment
It’s structurally similar compound, 7-amino-4-methylcoumarin, is known to be stable at a storage temperature of 2-8°c .
Biochemische Analyse
Biochemical Properties
7-Amino-4-(methoxymethyl)-2H-chromen-2-one, like other coumarins, interacts with various enzymes, proteins, and other biomolecules. It is used as a fluorescent labeling reagent for trace determination of enzymes . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one on cells are diverse and complex. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used as an antibacterial agent against MDR isolates of M. tuberculosis, impacting the cell morphology .
Molecular Mechanism
At the molecular level, 7-Amino-4-(methoxymethyl)-2H-chromen-2-one exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It may also be used as an electron donor (amino groups) to transfer charge in a fluorescent sensor for the detection of mercury ions in aqueous media .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
7-Amino-4-(methoxymethyl)-2H-chromen-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
The synthesis of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one typically involves several steps. One common method starts with the acylation of m-aminophenol with methoxycarbonyl chloride, followed by condensation with acetoacetic ester in the presence of sulfuric acid . This method is efficient and yields a high purity product. Industrial production methods often involve optimizing these reaction conditions to scale up the process while maintaining product quality.
Analyse Chemischer Reaktionen
7-Amino-4-(methoxymethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated derivatives.
Vergleich Mit ähnlichen Verbindungen
7-Amino-4-(methoxymethyl)-2H-chromen-2-one can be compared with other coumarin derivatives such as:
7-Amino-4-methylcoumarin: This compound is also a fluorescent probe but differs in its substitution pattern, affecting its fluorescence properties and applications.
4-Methylumbelliferone: Known for its use in enzyme assays, this compound has a different substitution pattern, leading to variations in its chemical behavior and applications.
7-Amino-4-(trifluoromethyl)coumarin: This derivative has enhanced fluorescence properties due to the presence of a trifluoromethyl group, making it suitable for specific analytical applications.
The uniqueness of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct fluorescence characteristics and makes it suitable for a variety of scientific applications.
Eigenschaften
IUPAC Name |
7-amino-4-(methoxymethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-6-7-4-11(13)15-10-5-8(12)2-3-9(7)10/h2-5H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZLLHOMMCKWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)OC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334025 | |
| Record name | 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-10-4 | |
| Record name | 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B62217.png)
